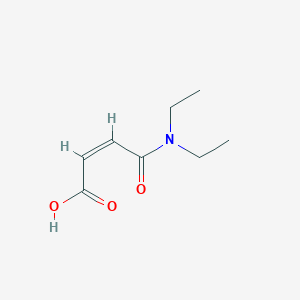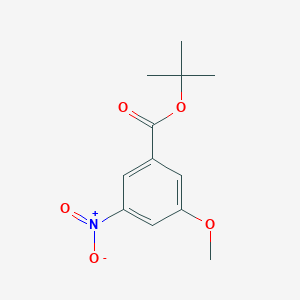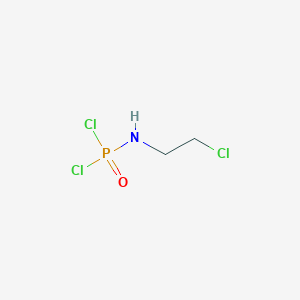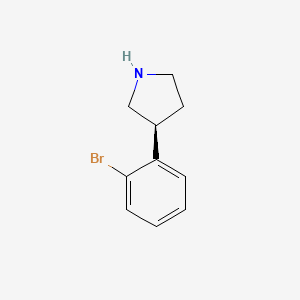![molecular formula C10H13Cl2N B12845696 6-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride CAS No. 26232-34-8](/img/structure/B12845696.png)
6-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is a chemical compound with the molecular formula C10H12ClN. It is a member of the benzazepine family, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride typically involves the following steps:
Acylation Reaction: The process begins with the acylation of 4-chloroaniline using succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid.
Intramolecular Friedel-Crafts Reaction: This intermediate undergoes an intramolecular Friedel-Crafts reaction to yield 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one.
Reduction and De-ketalation: The final steps involve the reduction of the ketone and subsequent de-ketalation under acidic conditions to produce 6-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzazepine ring.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce various halogenated derivatives .
Applications De Recherche Scientifique
6-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to neurotransmitter receptors and their functions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 6-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride involves its interaction with specific molecular targets. It is known to act on dopamine receptors, particularly the D1 receptor, where it functions as an antagonist. This interaction affects the cAMP-mediated signaling pathway, which plays a crucial role in various physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lorcaserin hydrochloride: A selective 5-HT2C receptor agonist used for weight management.
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one: Another benzazepine derivative with different functional groups.
Uniqueness
6-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is unique due to its specific substitution pattern and its ability to interact with dopamine receptors. This makes it a valuable compound for studying neurological pathways and developing potential therapeutic agents .
Propriétés
Numéro CAS |
26232-34-8 |
|---|---|
Formule moléculaire |
C10H13Cl2N |
Poids moléculaire |
218.12 g/mol |
Nom IUPAC |
6-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride |
InChI |
InChI=1S/C10H12ClN.ClH/c11-10-3-1-2-8-4-6-12-7-5-9(8)10;/h1-3,12H,4-7H2;1H |
Clé InChI |
XLZSZONYZUXOLD-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC2=C1C=CC=C2Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Trisodium;hydroxy-[1-hydroxy-3-(pentylamino)-1-phosphonatopropyl]phosphinate](/img/structure/B12845626.png)




![2-([1,1'-Biphenyl]-4-yl)-4-(3'-bromo-[1,1'-biphenyl]-3-yl)-6-phenyl-1,3,5-triazine](/img/structure/B12845650.png)



![N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B12845674.png)
